3-(Quinolin-8-yl)prop-2-enoic acid
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Overview
Description
3-(Quinolin-8-yl)prop-2-enoic acid, also known as (2E)-3-(quinolin-8-yl)prop-2-enoic acid, is a compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This compound features a quinoline ring system fused with a propenoic acid moiety, making it a valuable structure in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-8-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of quinoline derivatives with propenoic acid under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are often employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-8-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinolinic acid derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-(Quinolin-8-yl)prop-2-enoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Quinolin-8-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 3-(Quinolin-6-yl)prop-2-enoic acid
- 2-(Quinolin-3-yl)acetic acid
- 3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid
- 4-(Quinolin-2-yl)benzoic acid
Comparison: 3-(Quinolin-8-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct properties and applications, making it a valuable target for further research and development .
Properties
IUPAC Name |
3-quinolin-8-ylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-11(15)7-6-10-4-1-3-9-5-2-8-13-12(9)10/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEIJAGBFCDWPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CC(=O)O)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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